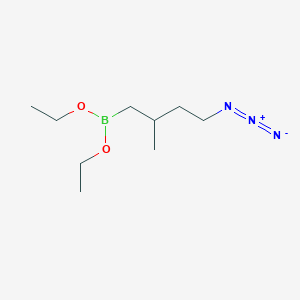

Diethyl (4-azido-2-methylbutyl)boronate

Description

Significance of Boronate Esters as Versatile Intermediates in Organic Synthesis

Boronate esters are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, ease of handling, and broad reactivity make them highly valuable intermediates. One of the most prominent applications of boronate esters is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction, which is catalyzed by palladium complexes, allows for the efficient coupling of a wide range of organic halides and triflates with boronic acids and their esters.

Beyond the Suzuki-Miyaura coupling, boronate esters participate in a variety of other important transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds, and additions to carbonyls and imines. The boronate ester functionality is also relatively stable to a range of reaction conditions, allowing for the selective manipulation of other functional groups within a molecule. This stability, combined with their diverse reactivity, has solidified the role of boronate esters as key building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Strategic Importance of Organic Azides in Modern Chemical Transformations

Organic azides are another class of functional groups with immense strategic importance in contemporary chemistry. The azide (B81097) group is a high-energy moiety that can undergo a variety of selective and efficient reactions, making it a valuable tool for chemical synthesis and modification.

Perhaps the most well-known application of organic azides is in the realm of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. This reaction is highly efficient, regioselective (particularly in the copper-catalyzed variant, CuAAC), and can be performed under mild, often aqueous, conditions. These features have led to its widespread use in bioconjugation, materials science, and drug discovery.

In addition to cycloaddition reactions, organic azides are valuable precursors to primary amines through mild reduction methods such as the Staudinger reaction. scholarsportal.info The Staudinger ligation, a modification of the classical Staudinger reaction, is a bioorthogonal reaction that allows for the formation of an amide bond between an azide and a phosphine (B1218219), and has found significant application in chemical biology for protein modification and peptide synthesis. nih.govacs.orgnih.govnottingham.ac.uk Furthermore, the thermal or photochemical decomposition of azides can generate highly reactive nitrene intermediates, which can participate in a range of C-H amination and cyclization reactions for the synthesis of nitrogen-containing heterocycles.

Rationale for Investigating Bifunctional Azide-Boronate Esters as Advanced Building Blocks

The integration of both an azide and a boronate ester functionality into a single molecule, such as Diethyl (4-azido-2-methylbutyl)boronate, offers significant advantages for the construction of complex molecular architectures. The rationale for investigating these bifunctional building blocks is rooted in the concept of orthogonal reactivity, where each functional group can be selectively addressed under different reaction conditions, allowing for stepwise and controlled molecular elaboration.

The azide group can participate in bioorthogonal "click" reactions or be converted to an amine, while the boronate ester can undergo cross-coupling reactions or other transformations. This orthogonality enables the design of intricate synthetic strategies where the two functionalities can be manipulated independently to introduce different molecular fragments or to create multiple connection points. For instance, a bifunctional azide-boronate ester could first be coupled via its boronate moiety in a Suzuki-Miyaura reaction, followed by a subsequent click reaction at the azide terminus. This approach is highly valuable for the synthesis of complex molecules such as pharmaceutical intermediates, molecular probes, and functionalized polymers.

Recent research has also explored the synergistic reactivity between these two groups. For example, the "boronate formation-triggered azide–alkyne cycloaddition (BAAC)" demonstrates how the interaction between a boronic acid and a diethanolamine-functionalized alkyne can facilitate an intramolecular cycloaddition with a nearby azide. This highlights the potential for developing novel, selective transformations based on the interplay between the azide and boronate functionalities.

Overview of the Chemical Landscape of this compound

A comprehensive review of the scientific literature indicates that "this compound" is not a widely studied compound with a large body of dedicated research. Its chemical landscape is therefore best understood by considering its structure and the well-established chemistry of its constituent functional groups: an alkyl azide and a diethyl boronate ester.

Structure and Potential Synthesis:

The chemical structure of this compound consists of a four-carbon butyl chain with a methyl group at the second position, an azide group at the fourth position, and a diethyl boronate ester at the first position. The synthesis of such a molecule would likely involve a multi-step sequence. For example, a potential route could start from a suitable olefin, which could be hydroborated to introduce the boronate ester functionality. The terminal end of the carbon chain could then be functionalized with a leaving group, such as a halide, which could subsequently be displaced by an azide nucleophile. The synthesis of related azido (B1232118) boronic esters has been reported in the literature, often involving the conversion of α-halo boronic esters to α-azido boronic esters using sodium azide. nih.gov

Reactivity and Research Potential:

The chemical reactivity of this compound is expected to be dictated by the individual reactivities of the azide and boronate ester groups. The boronate ester would be amenable to Suzuki-Miyaura cross-coupling with aryl or vinyl halides, allowing for the introduction of a wide range of substituents. The azide group, on the other hand, could be utilized in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to introduce triazole-containing moieties, or it could be reduced to a primary amine, which could then be further functionalized.

The presence of both of these functionalities in a single molecule makes this compound a potentially valuable building block for combinatorial chemistry and the synthesis of libraries of complex molecules. Its bifunctional nature allows for the divergent synthesis of a wide range of derivatives from a common intermediate. While specific research on this compound is limited, the broader interest in bifunctional molecules for drug discovery and materials science suggests that compounds like this compound represent a promising area for future investigation.

Data Tables

Table 1: Properties of Constituent Functional Groups

| Functional Group | Key Reactions | Common Applications |

| Boronate Ester | Suzuki-Miyaura Coupling, Chan-Lam Coupling, Addition to Carbonyls | C-C and C-heteroatom bond formation, synthesis of complex organic molecules |

| Organic Azide | Huisgen Cycloaddition (Click Chemistry), Staudinger Ligation/Reduction, Nitrene Insertions | Bioconjugation, synthesis of triazoles and amines, synthesis of N-heterocycles |

Structure

2D Structure

Properties

CAS No. |

120986-88-1 |

|---|---|

Molecular Formula |

C9H20BN3O2 |

Molecular Weight |

213.09 g/mol |

IUPAC Name |

(4-azido-2-methylbutyl)-diethoxyborane |

InChI |

InChI=1S/C9H20BN3O2/c1-4-14-10(15-5-2)8-9(3)6-7-12-13-11/h9H,4-8H2,1-3H3 |

InChI Key |

DDTYWEAISZDNKB-UHFFFAOYSA-N |

Canonical SMILES |

B(CC(C)CCN=[N+]=[N-])(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 4 Azido 2 Methylbutyl Boronate and Analogues

Retrosynthetic Analysis and Precursor Design Considerations

A retrosynthetic analysis of Diethyl (4-azido-2-methylbutyl)boronate reveals a synthetic pathway that disconnects the molecule into key precursors. The primary disconnection is at the carbon-boron bond, suggesting a borylation reaction as a key step. Further disconnection of the azido (B1232118) group points to a precursor with a suitable leaving group, such as a halide or a tosylate, which can be displaced by an azide (B81097) nucleophile.

The stereocenter at the C-2 position necessitates a stereoselective synthesis. This can be achieved by employing a chiral auxiliary or a chiral catalyst during the formation of the carbon-boron bond. Therefore, a key precursor would be a chiral boronic ester. The alkyl chain can be constructed using homologation techniques, such as the Matteson homologation, which allows for the iterative extension of a carbon chain with stereocontrol.

Based on this analysis, a plausible forward synthesis would involve:

Construction of a chiral alkylboronate ester with the desired carbon skeleton.

Introduction of a leaving group at the terminal position of the alkyl chain.

Nucleophilic substitution of the leaving group with an azide ion.

The design of precursors must consider the compatibility of functional groups with the reaction conditions of each step. For instance, the boronic ester must be stable during the azidation step, and the choice of chiral auxiliary will influence the stereochemical outcome of the borylation reaction.

Stereoselective Synthetic Approaches to Boronate Esters

The stereoselective synthesis of boronate esters is crucial for controlling the chirality of the final product. Several methods have been developed to achieve high levels of stereocontrol in the formation of carbon-boron bonds.

The Matteson homologation is a powerful method for the stereoselective one-carbon extension of a boronic ester. organicreactions.orguni-saarland.de This reaction involves the treatment of a chiral boronic ester with a dihalomethyllithium reagent, followed by the addition of a Grignard or organolithium reagent. The reaction proceeds through the formation of a boronate complex, which then undergoes a 1,2-migration of the alkyl group from boron to carbon with inversion of configuration at the carbon bearing the leaving group. organicreactions.orgnrochemistry.com This process allows for the creation of a new stereocenter with high diastereoselectivity, controlled by the chiral auxiliary on the boron atom. uni-saarland.deuni-saarland.de

The general mechanism involves the following steps:

Addition of a (dihalomethyl)lithium reagent to the chiral boronic ester to form a boronate "ate" complex. uni-saarland.de

A 1,2-migration of the alkyl group from the boron to the adjacent carbon, displacing one of the halide atoms. organicreactions.org

Nucleophilic displacement of the second halide by a Grignard or organolithium reagent. uni-saarland.de

This iterative process can be used to build up complex carbon skeletons with multiple contiguous stereocenters. rsc.org

Chiral auxiliaries are compounds that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. springerprofessional.descielo.org.mx In the synthesis of boronate esters, chiral diols are commonly used as auxiliaries. These diols react with a boronic acid to form a chiral boronic ester. The steric and electronic properties of the chiral auxiliary then control the facial selectivity of subsequent reactions at a prochiral center. springerprofessional.deyork.ac.uk

Commonly used chiral auxiliaries for boronate ester synthesis include derivatives of pinanediol and tartaric acid. uni-saarland.deacs.org The choice of auxiliary can significantly influence the diastereoselectivity of reactions such as the Matteson homologation. uni-saarland.de After the desired stereocenter has been established, the chiral auxiliary can be removed and recovered for reuse. This substrate-controlled approach is a cornerstone of asymmetric synthesis involving organoboron compounds. bristol.ac.uk

Copper-catalyzed reactions have emerged as a versatile tool for the formation of carbon-boron bonds. nih.gov In particular, copper-catalyzed conjugate borylation of α,β-unsaturated compounds provides a route to functionalized boronate esters. rsc.orgmdpi.com This reaction involves the addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron, across the double bond of a Michael acceptor. mdpi.com

When the substrate contains a suitably positioned electrophile, the intermediate copper enolate can undergo an intramolecular cyclization, leading to the formation of cyclic compounds bearing a boronate ester group. rsc.orgmdpi.com This tandem borylation-cyclization strategy allows for the construction of complex cyclic and heterocyclic scaffolds with high stereoselectivity. rsc.orgmdpi.comnih.gov The enantioselectivity of the reaction can be controlled by using a chiral ligand for the copper catalyst. mdpi.comnih.gov

Table 1: Comparison of Stereoselective Borylation Methods

| Method | Key Features | Stereocontrol | Scope |

| Matteson Homologation | Iterative one-carbon chain extension. organicreactions.orgnrochemistry.com | High diastereoselectivity controlled by chiral auxiliary. uni-saarland.deuni-saarland.de | Broad scope for the synthesis of acyclic boronate esters. bristol.ac.ukresearchgate.net |

| Chiral Auxiliary-Mediated | Temporary incorporation of a chiral directing group. springerprofessional.descielo.org.mx | High diastereoselectivity based on the steric and electronic nature of the auxiliary. springerprofessional.deyork.ac.uk | Widely applicable in asymmetric synthesis. springerprofessional.de |

| Copper-Catalyzed Borylation | Formation of C-B bond via conjugate addition. rsc.orgmdpi.com | Enantioselectivity controlled by a chiral ligand. mdpi.comnih.gov | Effective for the synthesis of functionalized and cyclic boronate esters. rsc.orgmdpi.comnih.gov |

Introduction of the Azide Functionality

The final step in the synthesis of this compound is the introduction of the azide group. This is typically achieved through a nucleophilic substitution reaction.

Alkyl azides are commonly synthesized by the nucleophilic displacement of a leaving group on an alkyl chain by an azide salt, such as sodium azide. masterorganicchemistry.comresearchgate.net This is a classic SN2 reaction, where the azide ion acts as a potent nucleophile. masterorganicchemistry.com Good leaving groups for this transformation include halides (iodide, bromide, chloride) and sulfonates (tosylate, mesylate). organic-chemistry.orgsciencemadness.org

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the azide ion. mdma.ch The choice of solvent and reaction temperature can be optimized to achieve high yields and minimize side reactions. Microwave irradiation has also been shown to accelerate this transformation. organic-chemistry.org It is important to note that while azide salts are generally stable, organic azides can be energetic compounds and should be handled with appropriate safety precautions. masterorganicchemistry.com

Table 2: Common Leaving Groups for Nucleophilic Azidation

| Leaving Group | Substrate | Typical Reagent | Solvent |

| Tosylate | Alkyl Tosylate | Sodium Azide | DMF, DMSO |

| Bromide | Alkyl Bromide | Sodium Azide | DMF, DMSO, Aqueous Ethanol |

| Iodide | Alkyl Iodide | Sodium Azide | DMF, DMSO, Acetone |

Alternative Routes for Azide Incorporation

The introduction of an azide moiety into the molecular structure of boronate esters, such as this compound, is a critical step in their synthesis. While direct hydroboration of an azido-alkene is one possible route, alternative methodologies, primarily involving nucleophilic substitution reactions, are frequently employed. These methods offer versatility and are often more practical, starting from more readily available precursors.

One of the most common alternative strategies for incorporating an azide group is through the nucleophilic substitution of a halide precursor. tutorchase.com This reaction, typically proceeding via an SN2 mechanism, involves the displacement of a leaving group, such as a bromide or chloride, by the azide ion (N₃⁻). tutorchase.commasterorganicchemistry.com The azide ion is an effective nucleophile, facilitating the formation of the carbon-nitrogen bond. masterorganicchemistry.com

Research into the synthesis of α-azido boronic esters has demonstrated the efficacy of this approach. nih.govnih.gov In these syntheses, an α-halo boronic ester serves as the electrophile. The reaction is typically carried out using sodium azide (NaN₃) as the azide source. tutorchase.comnih.gov To enhance the reaction rate and efficiency, a phase-transfer catalyst, such as a tetrabutylammonium (B224687) salt, may be utilized in a two-phase system. nih.gov The choice of solvent is crucial, with safer alternatives like nitromethane (B149229) or ethyl acetate (B1210297) being preferred over dichloromethane, which can form explosive byproducts with the azide ion. nih.gov

Another approach to consider is the Chan-Lam coupling reaction, which has been explored for the direct conversion of boronic esters to organic azides. This method involves a copper-catalyzed reaction with sodium azide. stackexchange.com While this offers a direct route from the boronic ester, factors such as the solubility of the starting material can influence the reaction's success. stackexchange.com

The versatility of these substitution methods allows for the synthesis of a variety of azido-substituted boronate esters. The general reaction scheme involves the reaction of a suitable alkyl halide or sulfonate with an azide salt. organic-chemistry.org Microwave-assisted protocols have also been developed to promote the nucleophilic substitution, offering a rapid and efficient means of synthesis in aqueous media. organic-chemistry.org

The following table summarizes key aspects of alternative routes for azide incorporation in the synthesis of boronate ester analogues.

| Method | Reagents | Substrate | Catalyst/Conditions | Key Findings |

| Nucleophilic Substitution (SN2) | Sodium Azide (NaN₃) | α-halo boronic esters | Phase-transfer catalyst (e.g., tetrabutylammonium salt); Two-phase system (e.g., water/nitromethane or water/ethyl acetate) | Efficient conversion of α-halo boronic esters to α-azido boronic esters. Avoids hazardous solvents like dichloromethane. nih.gov |

| Nucleophilic Substitution (General) | Alkali Azides | Alkyl halides or tosylates | Microwave (MW) promoted; Aqueous media | A practical, rapid, and efficient method that tolerates various functional groups. organic-chemistry.org |

| Chan-Lam Coupling | Sodium Azide (NaN₃) | Boronic esters and pinacolates | Copper acetate (Cu(OAc)₂) catalysis; Methanol; 55 °C | Enables the direct conversion of boronic esters to organic azides. stackexchange.com |

Chemical Reactivity and Mechanistic Investigations of Diethyl 4 Azido 2 Methylbutyl Boronate

Reactivity Profiles of the Azide (B81097) Moiety

The terminal azide group (–N₃) is an energy-rich functional group that is remarkably stable toward a wide range of common synthetic conditions, making it an ideal functional handle. Its reactivity is characterized by highly specific and efficient transformations, most notably cycloaddition reactions and reductions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a reaction that ligates an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. rsc.orgrsc.org This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. For Diethyl (4-azido-2-methylbutyl)boronate, the azide moiety is expected to readily participate in CuAAC, providing a robust method for covalently linking the boronate-containing fragment to a wide array of alkyne-tagged molecules.

A significant consideration for the CuAAC of organoboron compounds is the potential for copper-mediated degradation of the carbon-boron bond. nih.gov However, strategic selection of ligands and reaction conditions can mitigate this side reaction, preserving the integrity of the boronate ester. nih.govresearchgate.net

A defining feature of the CuAAC reaction is its near-perfect regioselectivity. The catalytic cycle, which involves copper-acetylide intermediates, exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govwikipedia.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov Therefore, the reaction of this compound with any terminal alkyne is expected to produce a single triazole product with the boronate-containing alkyl chain attached at the N-1 position of the triazole ring.

The scope of the reaction with respect to the alkyne partner is exceptionally broad. The CuAAC is tolerant of a vast range of functional groups, allowing for the conjugation of the azido-boronate with alkynes appended to biomolecules, polymers, surfaces, and complex organic molecules.

Table 1: Expected Scope of Alkyne Partners for CuAAC Reaction

| Alkyne Partner Class | Example | Expected Outcome |

|---|---|---|

| Simple Alkyl Alkynes | 1-Hexyne | High yield of 1,4-triazole |

| Functionalized Alkynes | Propargyl alcohol | High yield, tolerant of hydroxyl group |

| Aryl Alkynes | Phenylacetylene | High yield of 1-aryl-4-alkyl-triazole |

| Bioconjugates | Alkyne-modified peptide | Efficient ligation to peptide |

The active catalyst in CuAAC is the copper(I) ion. Catalytic systems are designed to generate and stabilize this oxidation state. A common and convenient method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent like sodium ascorbate. wikipedia.orgnih.gov

For substrates containing sensitive functional groups like boronic esters, the choice of a stabilizing ligand for the copper(I) ion is critical. Ligands prevent copper disproportionation and oxidative side reactions, and can significantly accelerate the rate of cycloaddition. nih.gov Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are highly effective ligands that protect the copper catalyst and can help prevent the degradation of the C–B bond. nih.govacs.org Optimization often involves screening ligand-to-copper ratios and concentrations to maximize triazole formation while minimizing substrate degradation.

Table 2: Common Catalytic Systems for CuAAC

| Copper Source | Reducing Agent | Ligand | Typical Solvent(s) | Key Features |

|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O, DMSO | Standard, cost-effective conditions. |

| CuI or CuBr | None | None | THF, CH₃CN, DCM | Used in organic solvents; no reductant needed. |

| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | t-BuOH/H₂O, aq. Buffers | Ligand accelerates reaction and protects sensitive substrates. nih.govacs.org |

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst. magtech.com.cnnih.gov The reaction is driven by the release of ring strain in the cyclooctyne upon forming the triazole ring.

The azide moiety in this compound is fully capable of participating in SPAAC. Research on the SPAAC of 2-(azidophenyl)boronic acid with a cyclooctynol derivative has shown that the reaction proceeds rapidly at room temperature with complete regioselectivity. rsc.orgsynthical.com This demonstrates the compatibility of the boronate functionality with SPAAC conditions and suggests that this compound would be an excellent substrate for copper-free ligation reactions. The reaction typically yields a mixture of regioisomeric triazoles, a key difference from the CuAAC reaction.

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate. sigmaaldrich.com This intermediate can be trapped in one of two primary ways:

Staudinger Reduction: In the presence of water, the aza-ylide is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. orientjchem.org This provides a mild and highly chemoselective method for reducing the azide in this compound to the corresponding primary amine, Diethyl (4-amino-2-methylbutyl)boronate.

Staudinger Ligation: If the phosphine reagent contains an appropriately positioned electrophilic trap (typically a methyl ester), the aza-ylide intermediate undergoes an intramolecular cyclization and rearrangement to form a stable amide bond. thermofisher.com This reaction is highly bioorthogonal and provides another copper-free method for bioconjugation.

The Staudinger ligation is known to proceed with retention of stereochemistry at the α-carbon of the azide, which is relevant for the chiral center at the 2-position of the butyl chain in the target compound. nih.govsigmaaldrich.com The boronic ester is expected to be stable under the neutral and mild conditions of the Staudinger reaction.

Beyond the Staudinger reaction, azides can be reduced to amines using a variety of other methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or hydride reagents, although care must be taken to ensure compatibility with the boronic ester group. organic-chemistry.org

Table 3: Selected Reagents for Azide Reduction

| Reagent(s) | Conditions | Key Features |

|---|---|---|

| Triphenylphosphine (PPh₃), then H₂O | THF, H₂O, rt | Staudinger reduction; very mild and chemoselective. orientjchem.org |

| H₂, Pd/C | MeOH or EtOAc, rt | Catalytic hydrogenation; highly effective but may be less chemoselective. |

| NaBH₄ / NiCl₂ | MeOH, 0 °C to rt | In situ generation of nickel boride; effective for various azides. organic-chemistry.org |

While cycloadditions and reductions are the most common reactions, the azide group can participate in other transformations. These include:

Aza-Wittig Reaction: Reaction with a phosphine (like PPh₃) forms an iminophosphorane (aza-ylide), which can then react with carbonyl compounds (aldehydes or ketones) to form imines. nih.gov

Heterocycle Synthesis: Azides are precursors for various nitrogen-containing heterocycles through reactions with different partners, often involving thermal or photochemical conditions that lead to nitrene intermediates. nih.gov

Reaction with Grignard Reagents: Alkyl azides can react with Grignard reagents to form triazenes.

These transformations are generally less common for applications involving bioconjugation but highlight the synthetic versatility of the azide functional group present in this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reactivity Profiles of the Boronate Ester Moiety

The diethyl boronate ester functional group within this compound is a versatile moiety, participating in a range of transformations that are fundamental to synthetic organic chemistry. Its reactivity is characterized by the electrophilic nature of the boron atom and the ability of the carbon-boron bond to undergo transmetalation.

Transesterification Dynamics and Equilibrium Considerations

The transesterification of boronate esters is a reversible process involving the exchange of the alkoxy groups on the boron atom with another alcohol. This reaction is governed by thermodynamic equilibrium. For diethyl boronate esters, the reaction with a diol is a common and synthetically useful transformation.

The process is typically driven to completion by the formation of a thermodynamically more stable cyclic boronate ester, such as a 1,3,2-dioxaborolane (from a 1,2-diol) or a 1,3,2-dioxaborinane (from a 1,3-diol). The formation of these five- or six-membered rings is entropically favored. The equilibrium can be shifted towards the product by removing the liberated ethanol, for instance, through azeotropic distillation.

The mechanism of transesterification involves the nucleophilic attack of an alcohol on the electron-deficient boron atom, forming a tetracoordinate boronate intermediate. This is followed by the elimination of an ethoxy group. The reaction can be catalyzed by both acids and bases. Lewis acids, such as boron trifluoride (BF₃·OEt₂), can activate the boronate ester towards nucleophilic attack, thereby increasing the reaction rate.

Factors influencing the transesterification equilibrium include:

Steric Hindrance: Sterically hindered alcohols or boronate esters react more slowly.

Diol Structure: The stability of the resulting cyclic boronate ester is dependent on the diol used. Pinacol (B44631) (2,3-dimethylbutane-2,3-diol) is frequently used to form highly stable and crystalline pinacol boronate esters.

Solvent: The choice of solvent can influence the position of the equilibrium.

Temperature: Higher temperatures can be used to shift the equilibrium by removing the volatile alcohol byproduct.

Table 1: Factors Influencing Boronate Ester Transesterification

| Factor | Influence on Equilibrium and Rate | Example |

| Alcohol Type | Formation of stable cyclic esters with diols drives the reaction forward. | Reaction with pinacol to form a stable pinacol boronate ester. |

| Catalyst | Lewis acids (e.g., BF₃·OEt₂) can accelerate the rate of transesterification. | Use of BF₃·OEt₂ to facilitate the exchange of ethoxy groups with a less reactive alcohol. |

| Temperature | Higher temperatures can facilitate the removal of volatile byproducts (e.g., ethanol), shifting the equilibrium. | Heating the reaction mixture to distill off ethanol. |

| Sterics | Increased steric bulk on either the boronate ester or the incoming alcohol can slow down the reaction rate. | Transesterification with neopentyl glycol may proceed more readily than with more hindered diols. |

Carbon-Carbon Bond Formation via Boronate Ester Cross-Coupling

Alkylboronate esters are valuable coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. nih.govmdpi.com While arylboronic acids are more commonly used, alkylboronate esters, including secondary alkylboronates like the one in the title compound, can participate in these transformations. mdpi.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the bond of an organic halide (e.g., an aryl or vinyl halide), forming a palladium(II) intermediate.

Transmetalation: The organic group from the boronate ester is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base to activate the boronate ester, forming a more nucleophilic "ate" complex.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

The reactivity of alkylboronate esters in Suzuki-Miyaura couplings can be lower compared to their boronic acid or trifluoroborate counterparts. mdpi.com However, suitable choice of ligands, bases, and reaction conditions can facilitate efficient coupling. For secondary alkylboron reagents, a significant challenge is the potential for β-hydride elimination from the alkyl-palladium intermediate, which can lead to byproduct formation.

A critical aspect of cross-coupling with chiral secondary alkylboronic esters is the stereochemical outcome. The reaction can proceed with either retention or inversion of configuration at the carbon center, depending on the specific catalytic system and reaction mechanism. rsc.orgresearchgate.net This stereospecificity is highly valuable for the synthesis of enantiomerically enriched compounds. nih.govnih.gov

Table 2: Key Parameters in Alkylboronate Ester Cross-Coupling

| Parameter | Role and Significance | Common Examples |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Influences the reactivity, stability, and stereochemical outcome of the reaction. | Phosphine ligands (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs) |

| Base | Activates the boronate ester for transmetalation by forming a boronate "ate" complex. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Affects the solubility of reagents and the reaction rate. | Toluene, Dioxane, THF, DMF, often with water |

Homologation Reactions of Alkylboronate Esters

Homologation reactions provide a method for the one-carbon extension of the alkyl chain attached to the boron atom. The Matteson homologation is a powerful and highly stereoselective method for this purpose. nih.govnih.gov

The reaction proceeds in two main steps:

Reaction with a Lithiated Halomethane: The alkylboronate ester is treated with a carbenoid, typically (dichloromethyl)lithium (LiCHCl₂), generated in situ at low temperatures. This results in the formation of a tetracoordinate boronate "ate" complex. This complex then undergoes a 1,2-metallate rearrangement, where the alkyl group migrates from the boron to the carbon of the dichloromethyl group, displacing one of the chloride ions. This step forms an α-chloroalkylboronic ester with the creation of a new stereocenter, often with very high diastereoselectivity, especially when chiral diols are used in the boronate ester. nih.gov

Nucleophilic Displacement: The resulting α-chloroalkylboronic ester is then treated with a nucleophile, such as a Grignard reagent (R'MgX). This leads to a second 1,2-metallate rearrangement with inversion of configuration at the carbon center, displacing the remaining chloride and forming the one-carbon homologated alkylboronic ester. nih.govnih.gov

This methodology allows for the iterative extension of carbon chains, enabling the construction of complex molecules with precise control over stereochemistry. nih.gov Notably, functional groups such as azides are tolerated in subsequent Matteson homologation steps, making this a suitable reaction for bifunctional molecules like this compound. wikipedia.org

Conversion to Other Boron-Containing Functional Groups

The diethyl boronate ester moiety can be readily converted into other useful boron-containing functional groups, such as boronic acids and potassium trifluoroborate salts. These transformations expand the synthetic utility of the parent compound.

Conversion to Boronic Acids: Boronate esters can be hydrolyzed to the corresponding boronic acids. This is typically achieved under aqueous acidic conditions. nih.gov The reaction is an equilibrium process, and the use of excess water drives the reaction towards the boronic acid.

R-B(OEt)₂ + 2 H₂O ⇌ R-B(OH)₂ + 2 EtOH

For some alkylboronic acids, which can be prone to decomposition (e.g., via protodeboronation or oligomerization), isolation can be challenging. A milder, two-step procedure is often employed, involving initial transesterification to a more easily handled boronate ester (like a diethanolamine (B148213) ester) followed by gentle hydrolysis. rsc.orgnih.gov

Conversion to Potassium Trifluoroborate Salts: A widely used method for converting boronic acids or their esters into stable, crystalline, and easily handled solids is the formation of potassium trifluoroborate salts (R-BF₃K). This is typically achieved by treating the boronic ester or the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). researchgate.net

R-B(OEt)₂ + KHF₂ + H₂O → K[R-BF₃] + 2 EtOH

Potassium alkyltrifluoroborates are often more robust than the corresponding boronic acids and can be used directly in various reactions, including Suzuki-Miyaura cross-couplings, where they often exhibit enhanced reactivity. nih.gov

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly efficient tools for generating molecular complexity. The bifunctional nature of this compound makes it a potential substrate for MCRs, primarily through the reactivity of its azide group.

Several well-known MCRs utilize azides as key components for the synthesis of nitrogen-containing heterocycles. rsc.orgnih.gov In these reactions, the alkylboronate ester moiety would be expected to remain intact, acting as a spectator functional group that can be used for subsequent transformations.

Ugi-Azide Reaction: The classical Ugi four-component reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org A well-established variation, the Ugi-azide reaction, replaces the carboxylic acid with hydrazoic acid (HN₃) or a surrogate like trimethylsilyl (B98337) azide (TMSN₃). This leads to the formation of 1,5-disubstituted tetrazoles. It is conceivable that an azido-containing component could participate in a Ugi-type reaction, although the direct participation of an alkyl azide like the one in the title compound is less common than using an azide source as a separate component. However, isocyanide-based MCRs have been successfully performed on substrates containing boronic esters, demonstrating the compatibility of the two functionalities. For example, β-isocyano boronic esters have been used in Ugi-azide reactions to produce boron-containing tetrazoles. nih.gov This strongly suggests that a molecule like this compound could be converted to a corresponding amine (via reduction) or isocyanide and then used in an MCR, or that the azide itself could participate in certain MCRs.

Passerini-Type Reactions: The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While the azide group does not directly participate in the classical Passerini reaction, there are variants where boronic acids have been engaged as carbon nucleophiles in Passerini-type three-component couplings. nih.gov In the context of the title compound, the azide would likely be a spectator group in such a transformation focused on the boronate moiety.

The primary utility of this compound in MCRs would be to introduce both the azido (B1232118) (or a derivative) and the boronate ester functionalities into the final product in a single, convergent step. This would generate a complex, multifunctional molecule that is primed for further diversification through orthogonal reactions of the remaining functional groups. For instance, the product of an azide-participating MCR could then undergo a Suzuki-Miyaura coupling at the boronate ester site.

Applications in Advanced Organic Synthesis and Chemical Biology Scaffolds

Construction of Triazole-Containing Boronate Structures via Click Chemistry

The presence of an azide (B81097) moiety in Diethyl (4-azido-2-methylbutyl)boronate makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings by reacting the azide with a terminal alkyne. nih.gov The resulting triazole-containing boronate esters are stable, robust structures that serve as important pharmacophores and linkers in medicinal chemistry and materials science. mdpi.comresearchgate.net

The CuAAC reaction is known for its high yield, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous media. organic-chemistry.org This allows for the conjugation of the boronate fragment to a wide array of alkyne-functionalized molecules, including biomolecules, fluorophores, and polymers, without compromising the integrity of the boronate ester. nih.gov

Key Features of CuAAC with this compound:

High Efficiency: The reaction proceeds rapidly and with high conversion rates.

Modularity: A diverse library of triazole-boronate compounds can be generated by varying the alkyne coupling partner. nih.gov

Biocompatibility: The reaction conditions can be adapted for biological applications.

The synthesis strategy typically involves reacting the azido-boronate with an alkyne-bearing molecule in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. researchgate.net This straightforward protocol provides access to complex molecular architectures that combine the unique properties of both boronic acids and triazoles. nih.gov

Utility as a Versatile Building Block for Complex Molecular Architectures

Boronic acids and their esters are exceptionally versatile building blocks in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. nih.gov this compound serves as a linchpin molecule, enabling the sequential or orthogonal introduction of different molecular fragments.

First, the azide group can be utilized in a click reaction as described previously. Subsequently, the boronate ester can participate in a palladium-catalyzed Suzuki-Miyaura coupling with aryl, heteroaryl, or vinyl halides. This dual functionality allows for the convergent synthesis of complex molecules that would be challenging to assemble using other methods. nih.govrsc.org

Beyond cross-coupling, boronic acids are used in the construction of bioconjugates, acting as linkers or functional payloads. rsc.orgresearchgate.net The ability of boronate esters to form reversible covalent bonds with diols is a key feature exploited in sensing and drug delivery applications. researchgate.netrsc.org The alkylboronate structure of this specific compound also provides a foundation for creating peptide-boronic acids, which are potent protease inhibitors. nih.govresearchgate.net

| Functional Group | Reaction Type | Coupling Partner Example | Resulting Structure/Application |

|---|---|---|---|

| Azide (-N₃) | CuAAC Click Chemistry | Phenylacetylene | Forms a 1,4-disubstituted triazole ring |

| Diethyl Boronate [-B(OEt)₂] | Suzuki-Miyaura Coupling | Bromobenzene | Forms a new C-C bond with an aryl group |

| Azide (-N₃) | Staudinger Ligation | Triphenylphosphine | Forms an aza-ylide, can be hydrolyzed to an amine |

| Diethyl Boronate [-B(OEt)₂] | Hydrolysis | Water/Acid | Converts the ester to the corresponding boronic acid |

Contributions to Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. cam.ac.uknih.gov this compound is an excellent starting material for DOS strategies due to its two distinct reactive handles.

A DOS approach using this building block could involve a "build/couple/pair" strategy. In the "build" phase, a library of diverse alkynes is created. In the "couple" phase, each alkyne is reacted with the azido-boronate via click chemistry, generating a library of triazole-boronates. In the "pair" phase, this second library is subjected to Suzuki-Miyaura coupling with a diverse set of aryl or vinyl halides. This strategy can rapidly generate a large and structurally complex library of compounds from simple starting materials. cam.ac.uk

Furthermore, the principles of dynamic combinatorial chemistry (DCC) can be applied. nih.gov By converting the boronate ester to a boronic acid, it can participate in reversible reactions, such as ester formation with diols. A library of diols can be introduced to a single triazole-boronic acid, creating a dynamic library of compounds that can adapt its composition in the presence of a biological target. nih.govacs.org This approach accelerates the discovery of potent ligands and inhibitors.

Development of Novel Boron-Containing Heterocycles

Boron-containing heterocycles are an important class of compounds with applications in medicinal chemistry and materials science. nih.govresearchgate.net this compound can serve as a precursor for various boron-containing ring systems.

The azide group can be reduced to a primary amine. This amine, being in proximity to the boron atom along a flexible alkyl chain, can be used in cyclization reactions. For example, condensation with aldehydes or ketones could lead to the formation of oxazaborolidine-type structures, while reactions with other bifunctional reagents could yield larger, more complex diazaborine (B1195285) or other B,N-heterocycles. nih.govresearchgate.netaablocks.com The specific stereochemistry of the 2-methyl group can also influence the stereochemical outcome of these cyclization reactions.

The general strategy involves the initial modification of the azide, followed by an intramolecular reaction involving the newly formed functionality and the boronic acid/ester group. This approach provides a pathway to novel heterocyclic scaffolds that are not readily accessible through other synthetic routes. nih.gov

| Intermediate Functional Group (from Azide) | Cyclization Partner | Resulting Heterocycle Class |

|---|---|---|

| Primary Amine (-NH₂) | Intramolecular condensation with boronic acid | Azaborolidines |

| Primary Amine (-NH₂) | Carbonyl compounds (e.g., aldehydes) | 1,3,2-Oxazaborolidines |

| Primary Amine (-NH₂) | Amino acids | Diazaborine derivatives |

Integration into Dynamic Covalent Chemistry Systems

Dynamic covalent chemistry (DCC) utilizes reversible reactions to form stable, yet adaptable, molecular structures. nih.govacs.org The formation of boronate esters from boronic acids and diols is a prime example of a reversible reaction used in DCC, as the bonds can be formed and broken under specific conditions, such as changes in pH. acs.orgnih.gov

After hydrolysis of the diethyl ester to the free boronic acid, the (4-azido-2-methylbutyl)boronic acid can be integrated into dynamic systems. For example, it can be used to crosslink polymers containing diol functionalities, creating self-healing hydrogels or covalent adaptable networks (CANs). nih.govwur.nl The azide group remains available for further functionalization of these materials via click chemistry, allowing for the attachment of bioactive molecules or imaging agents.

This dual-functionality is particularly powerful for creating responsive materials. A boronate-crosslinked network could be designed to disassemble at low pH (a condition found in tumor microenvironments or endosomes), releasing a payload that was previously attached to the azide group. This integration of reversible boronate chemistry with stable triazole linkages allows for the development of sophisticated, stimuli-responsive systems for applications in drug delivery and materials science. acs.orgresearchgate.net

Computational Chemistry and Theoretical Mechanistic Elucidation

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in exploring the electronic properties and predicting the reactivity of Diethyl (4-azido-2-methylbutyl)boronate. These investigations offer a detailed picture of the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) has been extensively employed to investigate the reactivity of molecules containing both azide (B81097) and boronate ester functionalities. DFT calculations, for instance at the M06-2X/6-311G(d,p) level of theory, have been used to study the boronate formation-triggered azide-alkyne cycloaddition (BAAC) reactions. acs.org These studies reveal that the formation of a boronate complex can bring the azido (B1232118) and alkyne groups into close proximity, facilitating a catalyst-free triazole formation. acs.org The activation energy for such intramolecular cycloadditions can be calculated to predict reaction feasibility at or near room temperature. acs.org

Computational studies have shown that the formation of the boronate ester is often an equilibrium process. acs.org The reactivity of boronic acids and their corresponding esters can differ, with boronic acids generally being more reactive than boronic esters due to the electron-withdrawing nature of the hydroxyl groups versus alkoxy groups. researchgate.net DFT calculations can also elucidate the stability of different boronate ester complexes, such as trigonal and tetrahedral forms, which is crucial for understanding their reactivity in various media. rsc.org

| Parameter | Value | Method |

|---|---|---|

| ΔG for Boronate Formation | +0.6 kcal/mol | DFT [M06-2X/6-311G(d,p)] |

| Activation Energy for Triazole Formation | +23.4 kcal/mol | DFT [M06-2X/6-311G(d,p)] |

| HOMO-LUMO Gap (Azide 1a and Alkyne 2a) | 9.24 eV | DFT [M06-2X/6-311G(d,p)] |

| HOMO-LUMO Gap (Boronate 4aa) | 8.41 eV | DFT [M06-2X/6-311G(d,p)] |

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. wikipedia.org

For a molecule like this compound, FMO analysis can identify the nucleophilic and electrophilic centers. The azide group, with its high-energy occupied orbitals, typically acts as the nucleophile (HOMO-driven reactivity). The boronate ester, on the other hand, possesses a Lewis acidic boron center, which corresponds to a low-energy unoccupied orbital (LUMO), making it an electrophilic site.

In the context of cycloaddition reactions involving the azide group, FMO theory explains the interaction between the azide's HOMO and the alkyne's LUMO (or vice versa). nih.gov Computational studies have shown that boronate formation can reduce the energy gap between the HOMO of the azide and the LUMO of the alkyne, suggesting a beneficial electronic effect that promotes the reaction. acs.org This analysis is crucial for predicting the regioselectivity and reactivity in 1,3-dipolar cycloadditions. nih.gov

Mechanistic Pathway Elucidation of Key Transformations

Theoretical calculations are instrumental in mapping out the detailed mechanistic pathways of reactions involving this compound, providing insights into transition states and reaction energetics.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a key transformation for the azide functionality. rsc.org Computational studies can map the potential energy surface for this reaction, identifying the transition states and intermediates to determine the most favorable reaction pathway. rsc.orgresearchgate.net For this compound, this involves the reaction of the azido group to form a triazole ring.

DFT calculations can model the energetic profile of such cycloadditions, including the activation barriers for the formation of different regioisomers. acs.org In boronate-triggered cycloadditions, the formation of the boronate complex pre-organizes the molecule, lowering the activation energy for the subsequent intramolecular cycloaddition. acs.orgfigshare.com This pre-organization is a key factor in the efficiency and regioselectivity of the reaction. nih.gov

| Transformation | Mechanistic Feature | Computational Method |

|---|---|---|

| Azide-Alkyne Cycloaddition | Pre-organization via boronate formation leading to reduced activation energy. acs.orgfigshare.com | DFT |

| Matteson Homologation | Formation of a tetrahedral boronate complex followed by 1,2-migration. uni-saarland.de | Ab initio, DFT |

The boronate ester group can undergo various transformations, including homologation and cross-coupling reactions. A key example is the Matteson homologation, which involves the reaction of a boronic ester with a halomethyllithium reagent to extend the carbon chain. uni-saarland.denih.gov Computational studies, including ab initio methods, have been used to investigate the transition states of these reactions. acs.org

The mechanism typically involves the formation of a tetrahedral boronate complex, followed by a 1,2-migration of an alkyl or aryl group from the boron to the adjacent carbon. uni-saarland.de Theoretical calculations can characterize the geometry and energy of the transition state for this migration, providing insights into the stereochemical outcome of the reaction. uni-saarland.de Similarly, in palladium-catalyzed cross-coupling reactions, computational chemistry can help to elucidate the mechanism of transmetalation and reductive elimination steps involving the boronate ester. st-andrews.ac.uk

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are crucial for its reactivity. Conformational analysis and molecular dynamics simulations provide a detailed understanding of the molecule's preferred shapes and motions.

The flexibility of the butyl chain allows the molecule to adopt various conformations. Computational conformational analysis can identify the low-energy conformers and the energy barriers between them. researchgate.net For a molecule with reactive groups at both ends, the relative orientation of the azide and boronate ester groups in the preferred conformations can significantly influence its reactivity, particularly in intramolecular reactions.

Molecular dynamics simulations can be used to study the dynamic behavior of the molecule in different solvent environments. These simulations provide insights into how the solvent interacts with the molecule and how conformational changes occur over time. This information is valuable for understanding reaction kinetics and the role of the solvent in mediating chemical transformations. For boronate esters, the conformation of the heterocyclic ring formed with diols has been a subject of such studies. scielo.org.mx

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of Diethyl (4-azido-2-methylbutyl)boronate, offering detailed insights into its proton, carbon, and boron environments.

High-resolution one-dimensional NMR spectra provide the fundamental data regarding the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethoxy groups on the boronate ester give rise to a characteristic quartet and triplet pattern. The signals for the protons on the 4-azido-2-methylbutyl chain are well-resolved, and their chemical shifts and coupling constants allow for the assignment of each position.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.82 | Quartet | 4H | -OCH₂ CH₃ |

| ~3.30 | Triplet | 2H | -CH₂N₃ |

| ~1.81 | Multiplet | 1H | -CH (CH₃)- |

| ~1.55 | Multiplet | 2H | -CH(CH₃)CH₂ CH₂N₃ |

| ~1.21 | Triplet | 6H | -OCH₂CH₃ |

| ~0.95 | Doublet | 3H | -CH(CH₃ )- |

| ~0.88 | Triplet | 2H | -B-CH₂ - |

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The presence of the boron atom can lead to broadening of the signal for the directly attached carbon (C1), a characteristic feature in organoboron compounds.

| Chemical Shift (δ) ppm | Assignment |

| ~60.5 | -OCH₂ CH₃ |

| ~51.4 | -CH₂ N₃ |

| ~34.8 | -CH (CH₃)- |

| ~30.1 | -CH(CH₃)CH₂ CH₂N₃ |

| ~22.5 (broad) | -B-CH₂ - |

| ~20.3 | -CH(CH₃ )- |

| ~18.7 | -OCH₂CH₃ |

¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for organoboron compounds. For this compound, a single, relatively broad resonance is observed in the region typical for tricoordinate (sp²-hybridized) boronate esters. A chemical shift of approximately δ 31 ppm is characteristic, confirming the trigonal planar geometry around the boron atom. sdsu.edunih.govrsc.org

To unambiguously assign the ¹H and ¹³C signals and confirm the bonding network, various 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. It would clearly show the correlation between adjacent protons along the butyl chain, for example, from the H1 protons (-B-CH₂-) to the H2 proton (-CH(CH₃)-), which in turn couples to the methyl protons and the H3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Probing

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound is dominated by a few very strong and characteristic absorptions.

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960-2870 | Strong | C-H stretch | Alkyl (CH₃, CH₂, CH) |

| ~2100 | Very Strong, Sharp | N=N=N asymmetric stretch | Azide (B81097) (-N₃) |

| ~1340 | Strong | B-O stretch | Boronate ester |

| ~1130 | Strong | C-O stretch | Ester |

| ~1250 | Medium | C-N stretch | Alkyl-azide |

The most diagnostic peak in the IR spectrum is the intense, sharp absorption at approximately 2100 cm⁻¹, which is a definitive indicator of the azide functional group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is used to determine the compound's molecular weight and provides evidence for its structure through analysis of its fragmentation patterns.

Molecular Formula: C₉H₂₀BN₃O₂

Molecular Weight: 213.09 g/mol

High-Resolution Mass Spectrometry (HRMS): Using a technique like ESI-TOF (Electrospray Ionization - Time of Flight), the exact mass of the molecular ion ([M+H]⁺) can be determined. The calculated exact mass for [C₉H₂₁BN₃O₂]⁺ is 214.1724, and an experimental measurement matching this value to within a few parts per million confirms the elemental composition.

Fragmentation Pattern: Under ionization conditions (e.g., Electron Ionization, EI), the molecule fragments in a predictable manner. Key fragmentation pathways include:

Loss of Dinitrogen: A very common fragmentation for azides is the loss of a neutral N₂ molecule, leading to a prominent peak at [M-28]⁺.

Loss of Ethoxy Radical: Cleavage of a C-O bond in the ester can result in the loss of an ethoxy group (•OCH₂CH₃), giving a peak at [M-45]⁺.

Alpha Cleavage: Fragmentation can occur at various points along the alkyl chain, particularly adjacent to the methyl group or the azide group.

X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination

Should this compound be crystallized into a form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. The analysis would yield a three-dimensional model of the molecule as it exists in the solid state.

Key information obtained would include:

Precise Bond Lengths and Angles: Confirming the expected values, such as the B-O, C-C, C-N, and N-N bond lengths.

Molecular Conformation: Determining the torsion angles along the flexible butyl chain and the orientation of the diethyl boronate group.

Stereochemistry: Unambiguously confirming the connectivity and local geometry at the chiral center (C2).

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, which would be governed primarily by van der Waals forces.

The geometry around the sp²-hybridized boron atom would be confirmed as trigonal planar.

Chiral Analysis Techniques for Enantiomeric Purity Assessment

The presence of a stereocenter at the C2 position (the carbon bearing the methyl group) means that this compound is a chiral molecule and can exist as a pair of enantiomers (R and S forms).

To separate and quantify these enantiomers, chiral analysis techniques are necessary.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric purity assessment. The racemic mixture of the compound would be passed through an HPLC column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times.

Detection: A standard UV detector might not be effective due to the lack of a strong chromophore. Therefore, a chiral-phase HPLC system coupled to a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) would be more appropriate for detection and quantification.

Enantiomeric Excess (ee): By integrating the areas of the two separated peaks in the chromatogram, the ratio of the two enantiomers can be determined, and the enantiomeric excess (% ee) of a non-racemic sample can be calculated.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Diethyl (4-azido-2-methylbutyl)boronate Transformations

The development of new catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research will likely focus on catalysts that can selectively transform either the boronate ester or the azide (B81097) group, or that can utilize both functionalities in tandem reactions.

One promising area is the exploration of metal-free catalytic systems . For instance, boron-based catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), have been shown to catalyze azide insertion reactions in other contexts and could potentially be adapted for transformations involving the azide moiety of the title compound. organic-chemistry.org Such metal-free approaches offer advantages in terms of reduced toxicity and cost.

Additionally, transition-metal catalysis will continue to play a crucial role. The development of catalysts that are tolerant of the azide group is essential. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established reaction, and catalysts that can promote this reaction without degrading the boronate ester functionality will be highly sought after. researchgate.netresearchgate.net Conversely, catalysts for Suzuki-Miyaura cross-coupling reactions that are compatible with the azide group are also an important area of investigation. nih.gov

Illustrative examples of potential catalytic transformations are presented in Table 1.

Table 1: Potential Catalytic Transformations of this compound

| Transformation | Potential Catalyst Type | Target Functionality | Resulting Product Class |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Copper(I) or Ruthenium(II) | Azide | Triazole-functionalized boronate ester |

| Staudinger Ligation | Phosphine (B1218219) reagents | Azide | Amine-functionalized boronate ester |

| Suzuki-Miyaura Coupling | Palladium(0) complexes | Boronate Ester | Aryl- or vinyl-substituted azidoalkane |

| C-H Borylation | Iridium(I) or Rhodium(I) | C-H bonds | Poly-borylated azidoalkanes |

Expansion of Substrate Scope and Functional Group Compatibility

A key area of future research will be to define and expand the scope of reactions in which this compound can participate. This involves testing the compatibility of its azide and boronate ester groups with a wide range of reagents and reaction conditions. The azide group is known to be compatible with many organoboron reactions, which is a promising starting point.

Further investigations will likely explore the tolerance of the boronate ester to various azide-specific transformations beyond click chemistry, such as reductions to amines or reactions with organophosphines. Conversely, the stability of the azide group in the presence of various reagents used in boronate ester chemistry, such as strong bases, oxidizing agents, and various transition metal catalysts, needs to be systematically evaluated. nih.gov

The development of orthogonal protecting group strategies for either the azide or the boronate ester will be crucial for expanding the synthetic utility of this compound, allowing for sequential transformations at either end of the molecule.

Innovative Strategies for Stereocontrolled Synthesis with Boronate Esters

The presence of a stereocenter at the 2-position of the methylbutyl chain in this compound presents a significant opportunity for the development of innovative stereocontrolled synthetic strategies. Future research will likely focus on the asymmetric synthesis of this compound and its derivatives.

One approach involves the use of chiral auxiliaries on the boronate ester, such as pinanediol, to direct stereoselective reactions. Another promising strategy is the use of chiral catalysts in reactions such as asymmetric hydroboration of an appropriate alkene precursor to introduce the boronate ester with high enantioselectivity. researchgate.net

Furthermore, the development of stereospecific transformations of the C-B bond that proceed with either retention or inversion of configuration will be a key area of focus. This would allow for the conversion of a single enantiomer of the starting boronate ester into a variety of other chiral molecules with predictable stereochemistry. semanticscholar.org Table 2 outlines some potential strategies for stereocontrolled synthesis.

Table 2: Potential Strategies for Stereocontrolled Synthesis

| Strategy | Description | Key Advantage |

|---|---|---|

| Chiral Pool Synthesis | Starting from a readily available chiral precursor. | Access to enantiopure material. |

| Asymmetric Catalysis | Using a chiral catalyst to induce stereoselectivity in the formation of the C-B bond or other stereocenters. | High efficiency and atom economy. |

| Substrate-Controlled Diastereoselective Reactions | Utilizing existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions. | Predictable stereochemical outcomes. |

Integration into Automated and High-Throughput Synthesis Methodologies

The modular nature of this compound makes it an ideal candidate for integration into automated and high-throughput synthesis platforms. researchgate.net These technologies can significantly accelerate the discovery of new reactions and materials by enabling the rapid synthesis and screening of large libraries of compounds. acs.orgwikipedia.org

Future research will likely involve the development of protocols for the use of this compound in automated synthesis platforms , where robotic systems perform multi-step syntheses. nih.govresearchgate.net This could involve, for example, the automated Suzuki-Miyaura coupling of the boronate ester with a library of aryl halides, followed by the automated click reaction of the azide with a library of alkynes.

High-throughput screening (HTS) techniques can then be used to rapidly evaluate the properties of the resulting library of compounds for applications in areas such as drug discovery or materials science. sigmaaldrich.comnih.gov This combination of automated synthesis and HTS has the potential to dramatically accelerate the pace of research and development involving this versatile building block.

Exploration of Advanced Materials Applications

The bifunctional nature of this compound opens up exciting possibilities for the creation of advanced functional materials. The boronate ester functionality can participate in dynamic covalent chemistry, leading to the formation of self-healing and responsive materials, while the azide group provides a handle for further functionalization via click chemistry. semanticscholar.orgnih.govrsc.orgrsc.org

One promising area of research is the use of this compound as a monomer or cross-linker in the synthesis of self-healing polymers and hydrogels . researchgate.net The reversible nature of the boronate ester bond can impart stimuli-responsive properties to these materials, allowing them to disassemble and reassemble in response to changes in pH, temperature, or the presence of specific analytes. nih.gov

Furthermore, the azide group can be used to "click" these materials to other molecules or surfaces, leading to the development of functional materials for applications such as drug delivery, tissue engineering, and sensing. For example, a self-healing hydrogel could be functionalized with targeting ligands via click chemistry for use in targeted drug delivery. The combination of the dynamic properties of the boronate ester and the versatility of the azide group makes this compound a highly promising building block for the next generation of advanced materials.

Q & A

Q. What are the common synthetic routes for preparing diethyl (4-azido-2-methylbutyl)boronate, and how can hydrolysis be minimized during synthesis?

Boronate esters are typically synthesized via esterification of boronic acids with diols or transesterification reactions. For diethyl boronate derivatives, a practical approach involves converting carboxylic acids to boronate esters using methods like those developed by the Scripps Research Institute ( ). Introducing the azide group may require post-synthetic modification, such as nucleophilic substitution of a halogen intermediate with sodium azide. To minimize hydrolysis, non-aqueous solvents (e.g., THF or DCM) and controlled pH conditions (below the pKa of the boronate ester) are critical during synthesis and purification ( ).

Q. How does the pH-dependent stability of boronate esters influence their handling and storage?

Boronate esters undergo reversible hydrolysis in aqueous environments, with stability dependent on pH. At pH < pKa (~8–9 for most arylboronates), the ester remains protonated and stable. Storage in anhydrous solvents (e.g., acetonitrile or ethers) under inert atmospheres is recommended. Analytical characterization should avoid protic solvents; instead, use techniques like NMR in deuterated chloroform or LC-MS with non-aqueous mobile phases ( ).

Q. What are the primary applications of this compound in glycobiology or separation science?

Boronate esters exhibit affinity for cis-diol-containing biomolecules (e.g., glycoproteins, nucleosides). The azide group in this compound enables orthogonal reactivity (e.g., click chemistry) for tagging or immobilization after capture. For example, it could be used to functionalize boronate affinity columns for glycoprotein enrichment, followed by azide-alkyne cycloaddition to attach fluorescent probes ( ).

Advanced Research Questions

Q. How can the azide and boronate functionalities be leveraged synergistically in dynamic covalent materials?

The boronate group enables pH-responsive binding to cis-diols, while the azide permits bioorthogonal conjugation. For instance, this compound could serve as a crosslinker in self-healing hydrogels: boronate esters form reversible bonds with polysaccharides, and azides allow covalent stabilization via strain-promoted click chemistry. Experimental design should balance boronate binding kinetics (pH 7–9) with azide stability (avoid reducing agents) ( ).

Q. What experimental strategies address contradictions in boronate binding efficiency across different studies?

Binding efficiency depends on ligand structure (e.g., Wulff-type vs. traditional boronates), support material porosity, and pH. If literature reports conflicting data, systematically vary:

- Ligand design : Use Wulff-type ligands (e.g., 2-methyl substituents) to enhance affinity at neutral pH ( ).

- Support material : Compare polymeric monoliths vs. silica; the former may improve accessibility to cis-diols ( ).

- Binding conditions : Optimize pH (6–8) and ionic strength to reduce nonspecific interactions ( ).

Q. How can the compound’s stability be assessed under reactive oxygen species (ROS)-rich environments for drug delivery applications?

Boronate esters are cleaved by H₂O₂, making them useful in ROS-responsive drug release. To evaluate stability:

- Expose the compound to H₂O₂ gradients (0–100 μM) and monitor degradation via LC-MS.

- Use fluorescent probes (e.g., coumarin derivatives) to track azide retention post-oxidation.

- Compare release kinetics in cancer cell lines (high ROS) vs. normal cells ( ).

Q. What advanced analytical techniques mitigate hydrolysis during boronate ester characterization?

Q. How does the compound’s structure influence its performance in catalytic asymmetric synthesis?

The azide group may act as a directing group in transition-metal catalysis, while the boronate enables Suzuki-Miyaura couplings. For asymmetric applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.